

Spectroscopic Characterization of 2-bromo-2-methylbutanal: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-2-methylbutanal**

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-bromo-2-methylbutanal**, a molecule of interest in organic synthesis and drug development. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A general protocol for the synthesis and subsequent spectroscopic analysis of α -bromo aldehydes is also presented. For comparative purposes, experimental data for the structurally related compound, 2-bromo-2-methylbutane, is included.

Predicted Spectroscopic Data for 2-bromo-2-methylbutanal

The following tables summarize the anticipated spectroscopic data for **2-bromo-2-methylbutanal**. These predictions are derived from typical values for similar functional groups and structural motifs.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
-CHO	9.0 - 10.0	Singlet	1H	The aldehydic proton is highly deshielded and appears significantly downfield.
-CH ₂ -	1.8 - 2.2	Quartet	2H	Methylene protons adjacent to the quaternary carbon.
-CH ₃ (on quat. C)	1.6 - 1.9	Singlet	3H	Methyl group attached to the bromine-bearing quaternary carbon.
-CH ₃ (ethyl)	0.9 - 1.2	Triplet	3H	Terminal methyl group of the ethyl moiety.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon	Chemical Shift (δ , ppm)	Notes
-CHO	190 - 205	The carbonyl carbon of the aldehyde is significantly deshielded.
C-Br	60 - 75	Quaternary carbon atom bonded to the bromine atom.
-CH ₂ -	30 - 45	Methylene carbon of the ethyl group.
-CH ₃ (on quat. C)	20 - 35	Methyl carbon attached to the quaternary center.
-CH ₃ (ethyl)	10 - 15	Terminal methyl carbon of the ethyl group.

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm^{-1})	Intensity	Notes
C=O (Aldehyde)	1720 - 1740	Strong	Characteristic strong absorption for an aliphatic aldehyde carbonyl group.
C-H (Aldehyde)	2720 - 2820 and 2820 - 2920	Medium	Two distinct C-H stretching bands are characteristic of aldehydes (Fermi resonance).
C-H (Alkyl)	2850 - 3000	Strong	Stretching vibrations of the methyl and methylene groups.
C-Br	500 - 600	Medium to Strong	Carbon-bromine stretching vibration.

Predicted Mass Spectrometry (MS) Data

m/z Value	Interpretation	Notes
[M]+•, [M+2]+•	164, 166	Molecular ion peaks, with the characteristic ~1:1 ratio for the bromine isotopes (⁷⁹ Br and ⁸¹ Br).
M-29	135, 137	Loss of the ethyl group (•CH ₂ CH ₃).
M-45	119, 121	Loss of the formyl group (•CHO).
M-85	79, 81	Loss of the bromo-methyl-ethyl radical.
57	[C ₄ H ₉] ⁺	Fragmentation leading to a butyl cation.

Experimental Spectroscopic Data for 2-bromo-2-methylbutane (for comparison)

Disclaimer: The following data is for 2-bromo-2-methylbutane and is provided as a reference due to its structural similarity to the target molecule. Note the absence of the aldehyde functional group.

¹H and ¹³C NMR Data for 2-bromo-2-methylbutane

Nucleus	Chemical Shift (δ, ppm)
¹ H NMR	~1.8 (q, 2H), ~1.7 (s, 6H), ~1.0 (t, 3H)
¹³ C NMR	~68 (C-Br), ~37 (-CH ₂ -), ~31 (-CH ₃ on quat. C), ~11 (-CH ₃ ethyl)

IR and MS Data for 2-bromo-2-methylbutane

Technique	Key Data
IR (cm^{-1})	~2970 (C-H stretch), ~1460 (C-H bend), ~580 (C-Br stretch)
MS (m/z)	150/152 ($[\text{M}]^{+\bullet}$), 121/123 ($[\text{M}-29]^{+}$), 71 ($[\text{M}-\text{Br}]^{+}$)

Experimental Protocols

A general methodology for the synthesis and spectroscopic characterization of α -bromo aldehydes is outlined below. This can be adapted for the specific synthesis of **2-bromo-2-methylbutanal**.

Synthesis of α -Bromo Aldehydes via Acid-Catalyzed Halogenation

This procedure involves the reaction of an aldehyde with a brominating agent in the presence of an acid catalyst.[\[1\]](#)

- Enol Formation: The aldehyde is treated with an acid catalyst (e.g., HBr in acetic acid) to promote the formation of its enol tautomer.[\[1\]](#)
- Bromination: A solution of bromine (Br_2) in a suitable solvent (e.g., acetic acid) is added dropwise to the enol-containing solution at a controlled temperature (typically 0-10 °C).[\[1\]](#)
- Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to consume any excess bromine. The mixture is then extracted with an organic solvent (e.g., diethyl ether).
- Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis

- NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., TMS). ^1H and ^{13}C NMR spectra are

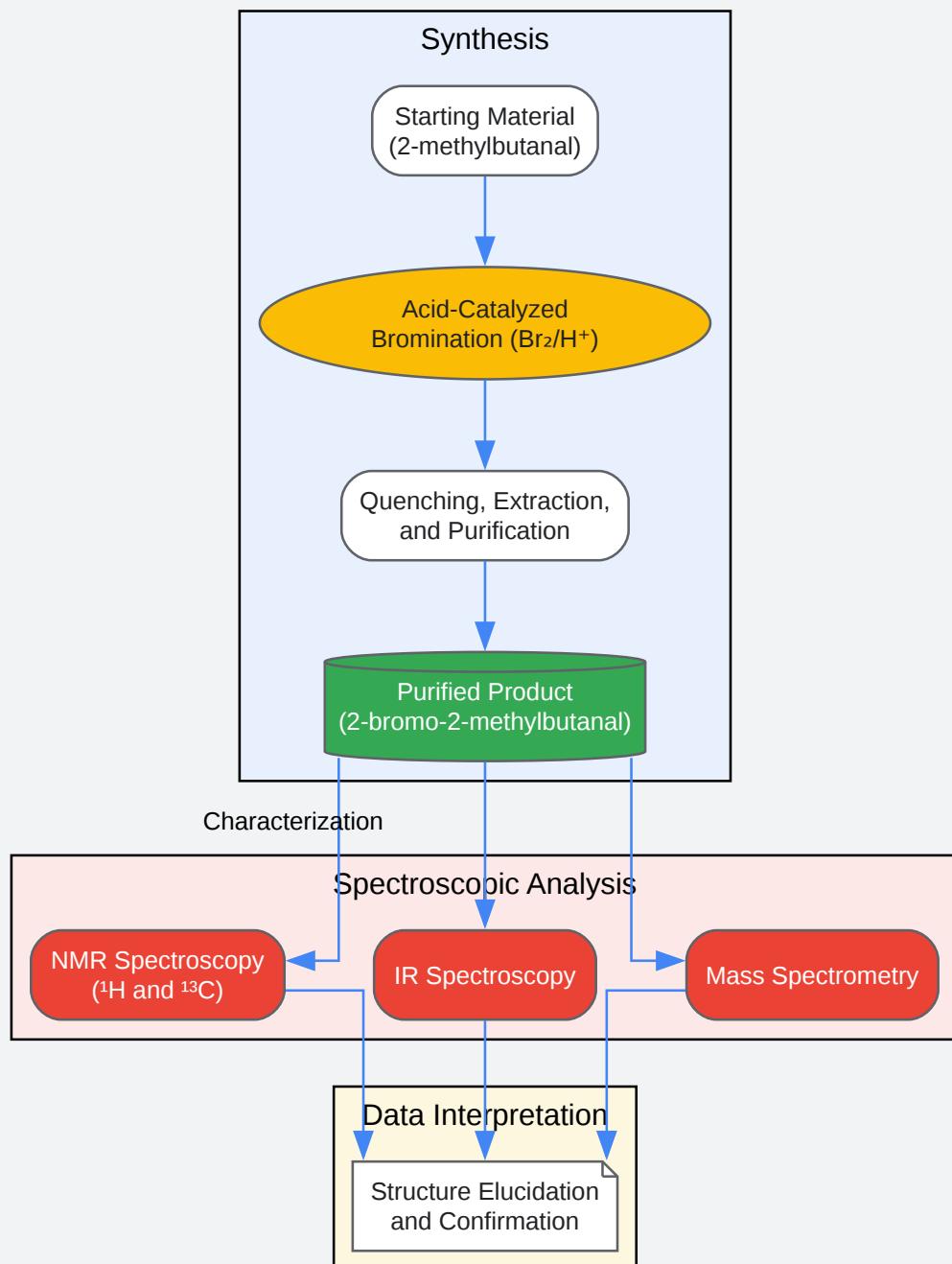
acquired on a high-resolution NMR spectrometer.

- IR Spectroscopy: A thin film of the neat liquid product is prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is prepared. The IR spectrum is then recorded.
- Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS). Electron ionization (EI) is a common method for fragmentation analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of an α -bromo aldehyde.

Workflow for Synthesis and Analysis of 2-bromo-2-methylbutanal

[Click to download full resolution via product page](#)**Caption: Synthesis and Spectroscopic Analysis Workflow.**

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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